N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
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Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2/c1-15-2-9-19(10-3-15)30-25(32)21-14-27-22-11-6-17(12-20(22)23(21)29-30)24(31)28-13-16-4-7-18(26)8-5-16/h2-12,14,29H,13H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOQTMGNKACDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a novel compound belonging to the pyrazoloquinoline class, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight : 364.40 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance:
- Cell Line Testing : The compound was evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and A498 (renal cancer). The results indicated that it exhibited cytotoxic effects with IC50 values in the micromolar range, suggesting its potential as a therapeutic agent against these malignancies .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.7 | Induction of apoptosis via oxidative stress |
| HCT116 | 12.3 | Inhibition of cell proliferation |
| A498 | 10.5 | DNA damage response activation |
Antimicrobial Activity
In addition to its anticancer properties, the compound also demonstrated notable antimicrobial activity:
- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The results indicate that this compound possesses moderate antibacterial properties .
The biological activity of this compound is primarily attributed to:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Oxidative Stress : It generates reactive oxygen species (ROS), which contribute to cellular damage in cancer cells.
- Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation .
Case Studies
- Breast Cancer Study : A study involving MDA-MB-231 cells showed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
- Antibacterial Efficacy : In an experimental setup using Staphylococcus aureus, the compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazoloquinoline core. The characterization of synthesized compounds is achieved using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography to confirm their structures and purity.
Biological Activities
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrazoloquinoline derivatives. For instance, compounds containing the pyrazolo framework have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups enhances the antibacterial efficacy of these compounds. For example, derivatives with nitro or halogen substitutions exhibited lower Minimum Inhibitory Concentration (MIC) values, indicating stronger antimicrobial activity .
2. Anticancer Properties
Compounds structurally related to N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide have been investigated for their anticancer potential. Studies have demonstrated that specific derivatives can inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy . In vitro assays have shown that these compounds exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values comparable to established drugs like erlotinib .
Case Studies
| Study | Compound | Target | Activity | IC50/MIC |
|---|---|---|---|---|
| Study 1 | Pyrazoloquinoline derivative | EGFR | Anticancer | IC50: 0.14 µM |
| Study 2 | Similar pyrazolo derivatives | Bacteria | Antimicrobial | MIC: 6.25 µg/mL against Mycobacterium smegmatis |
| Study 3 | Quinoline derivatives | Bacterial DNA gyrase | Antimicrobial | MIC: 12 µg/mL |
Structure-Activity Relationship
The structure-activity relationship (SAR) studies indicate that modifications on the pyrazoloquinoline scaffold can significantly influence biological activity. The introduction of various substituents on the aromatic rings has been shown to enhance both anticancer and antimicrobial activities. For example, the incorporation of fluorine atoms has been linked to improved potency due to increased lipophilicity and better interaction with target proteins .
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst loading : 5–10 mol% Pd catalysts balance cost and efficiency .
- Temperature control : Reflux conditions (80–120°C) for cyclization steps, monitored via TLC .
Which spectroscopic and analytical techniques are critical for structural confirmation?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the pyrazoloquinoline core appear at δ 7.2–8.5 ppm .
- HRMS : Confirms molecular formula (e.g., C₂₆H₂₀F₃N₃O₂ requires m/z 487.1478) with <2 ppm error .
- X-ray crystallography : Resolves spatial arrangement of substituents, critical for stereochemical analysis .
Q. Advanced :
- 2D NMR (COSY, NOESY) : Maps connectivity in complex regions (e.g., overlapping quinoline and pyrazole signals) .
- FT-IR : Detects carbonyl (1670–1700 cm⁻¹) and amide (3300 cm⁻¹) groups to confirm carboxamide formation .
How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity?
Q. Advanced
- Fluorine substitution : Enhances metabolic stability and membrane permeability via hydrophobic interactions, as observed in analogs with 4-fluorophenyl groups .
- Comparative studies : Chlorobenzyl analogs show reduced anticancer activity (IC₅₀ = 12 µM vs. 8 µM for fluorobenzyl) due to weaker σ-hole interactions with target enzymes .
- Methodology :
- Docking simulations : Use AutoDock Vina to predict binding affinities to kinases (e.g., EGFR).
- In vitro assays : MTT assays on HeLa cells validate cytotoxicity differences .
How can contradictory data in biological activity across studies be resolved?
Advanced
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., IC₅₀ of 5 µM in MCF-7 vs. 15 µM in A549) due to receptor expression levels .
- Compound purity : Impurities >5% (HPLC) skew results; repurify via preparative HPLC .
- Experimental design :
- Dose-response curves : Use 8-point dilutions (0.1–100 µM) for robust EC₅₀ calculations.
- Control compounds : Include reference inhibitors (e.g., doxorubicin) to normalize data .
What strategies are effective in elucidating the mechanism of action for this compound?
Q. Advanced
- Target identification :
- Pull-down assays : Biotinylated analogs capture binding proteins from cell lysates .
- Kinase profiling : Screen against a panel of 50 kinases (e.g., JAK2, CDK4) at 1 µM .
- Pathway analysis : RNA-seq of treated cells identifies differentially expressed genes (e.g., apoptosis markers like BAX) .
- In vivo validation : Xenograft models (e.g., nude mice with HT-29 tumors) assess efficacy and toxicity .
How can computational methods guide the design of analogs with improved pharmacokinetics?
Q. Advanced
- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with bioavailability (R² > 0.85) .
- Molecular dynamics : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
